2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

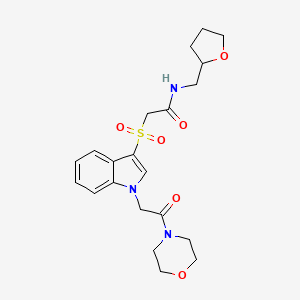

The compound 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a complex structure comprising three key moieties:

- Indole core: Substituted at the 1-position with a 2-morpholino-2-oxoethyl group and at the 3-position with a sulfonyl group.

- Acetamide linker: Connects the sulfonyl group to a tetrahydrofuran-2-ylmethyl substituent.

- Heterocyclic substituents: Morpholine and tetrahydrofuran rings introduce polarity and conformational rigidity.

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O6S/c25-20(22-12-16-4-3-9-30-16)15-31(27,28)19-13-24(18-6-2-1-5-17(18)19)14-21(26)23-7-10-29-11-8-23/h1-2,5-6,13,16H,3-4,7-12,14-15H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKOYUDURUFNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:

Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

Introduction of the Morpholine Group: The morpholine moiety is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by morpholine.

Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonyl-indole intermediate.

Acetamide Formation: The final step involves the reaction of the sulfonyl-indole intermediate with tetrahydrofuran-2-ylmethylamine under appropriate conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group or the carbonyl group in the morpholine moiety, resulting in different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to indole-2,3-dione derivatives, while reduction of the sulfonyl group can yield sulfinyl or sulfanyl derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including an indole ring, a morpholine moiety, and a tetrahydrofuran ring. The synthesis typically involves several steps:

- Formation of the Indole Derivative : The indole ring can be synthesized through Fischer indole synthesis using phenylhydrazine and an appropriate carbonyl compound.

- Introduction of the Morpholine Group : This is achieved via nucleophilic substitution where a suitable leaving group on the indole derivative is replaced by morpholine.

- Sulfonylation : The sulfonyl group is introduced using sulfonyl chloride in the presence of a base like pyridine to yield the sulfonyl-indole intermediate.

- Final Acetamide Formation : The final step involves acetamide formation through reaction with tetrahydrofuran derivatives.

Anticancer Potential

Research indicates that compounds similar to 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide exhibit significant anticancer activities. For instance, studies have shown that related indole-based compounds can inhibit cancer cell growth by targeting specific molecular pathways involved in tumor progression .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Target Cancer Cell Lines | Percent Growth Inhibition |

|---|---|---|

| Compound A | SNB-19 | 86.61% |

| Compound B | OVCAR-8 | 85.26% |

| Compound C | NCI-H40 | 75.99% |

Neurological Disorders

Given the presence of the morpholine group, there is potential for applications in treating neurological disorders. Morpholine derivatives are known to interact with neurotransmitter systems, which could lead to developments in treatments for conditions such as anxiety or depression.

Antimicrobial Activity

The sulfonamide component has historically been associated with antibacterial properties. Research into similar compounds has shown efficacy against various bacterial strains, suggesting that this compound could also possess antimicrobial activity .

Case Study 1: Anticancer Evaluation

In a study evaluating new sulfonamide derivatives for anticancer activity, compounds similar to This compound were tested against multiple cancer cell lines. Results indicated significant growth inhibition, particularly in ovarian and brain cancer models .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of morpholine derivatives highlighted their potential in modulating serotonin receptors, which are crucial for mood regulation. This positions the compound as a candidate for further investigation in treating mood disorders .

Mechanism of Action

The mechanism of action of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the morpholine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Property Comparison Table

Biological Activity

The compound 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The structural components include:

- Indole moiety : Implicated in various pharmacological effects.

- Morpholino group : Enhances solubility and bioavailability.

- Tetrahydrofuran ring : Contributes to molecular stability.

The molecular formula is , with a molecular weight of approximately 578.68 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it may target the NF-kappa-B pathway , which is crucial in regulating immune responses and cell survival .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Regulation : It affects cell cycle checkpoints by downregulating CDKN1A, thereby disrupting normal cell cycle progression .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid) | 5.0 | Induces apoptosis via caspase activation |

| U251 (glioblastoma) | 3.5 | Inhibits NF-kappa-B signaling |

| Jurkat (T-cell) | 4.0 | Disrupts cell cycle regulation |

Table 1: Cytotoxicity results of this compound against various cancer cell lines.

Case Study 1: Antitumor Activity

In a study involving xenograft models, the administration of this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, indicating effective antitumor activity .

Case Study 2: Immune Modulation

Another investigation highlighted the compound's ability to modulate immune responses by downregulating T-cell proliferation through interaction with dendritic cells. This suggests potential applications in autoimmune diseases or as an adjunct in cancer immunotherapy .

Q & A

Q. How can the synthesis of this compound be optimized to account for steric hindrance from the indole and morpholino moieties?

The synthesis of structurally complex acetamide derivatives often requires careful optimization of reaction conditions. For example, describes a protocol for morpholino-containing acetamides using Na₂CO₃ as a base in CH₂Cl₂ with acetyl chloride , achieving a 58% yield after purification by silica gel chromatography and recrystallization. To mitigate steric effects:

- Use polar aprotic solvents (e.g., THF or DMF) to enhance solubility of bulky intermediates.

- Employ stepwise coupling: First introduce the morpholino-2-oxoethyl group to the indole core, followed by sulfonation and acetamide coupling .

- Monitor reaction progress via TLC or HPLC to identify incomplete steps.

Q. What spectroscopic techniques are most effective for confirming the sulfonyl and acetamide functional groups?

Key techniques include:

- ¹H/¹³C NMR : The sulfonyl group (SO₂) causes deshielding of adjacent protons (e.g., indole C3-H in resonates at δ 7.69 ppm). Acetamide carbonyls appear near δ 168–170 ppm in ¹³C NMR .

- IR Spectroscopy : Sulfonyl groups show strong S=O stretches at ~1350–1150 cm⁻¹, while acetamide C=O absorbs at ~1650 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI/APCI-MS confirms molecular weight (e.g., [M+H]⁺ peaks in and ) .

Q. What purification strategies are recommended for intermediates with low solubility?

- Gradient column chromatography : Use CH₂Cl₂/MeOH (95:5 to 92:8) for polar byproducts, as in .

- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to isolate crystalline products .

- Prep-HPLC : Effective for separating isomers or closely related analogs, as demonstrated in for indole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the morpholino and tetrahydrofuran groups?

- Analog synthesis : Replace morpholino with piperazine or thiomorpholine, and tetrahydrofuran with cyclopentyl or tetrahydropyran, to assess steric/electronic effects.

- In vitro assays : Test analogs for target binding (e.g., enzyme inhibition assays) and compare with parent compound. highlights indole-acetamides with antimicrobial activity, suggesting similar frameworks for biological screening .

- Computational docking : Use software like AutoDock to predict interactions between substituents and target proteins (e.g., sulfonyl groups may engage in hydrogen bonding) .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

- Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration affects compound stability; see for solubility guidelines) .

- Metabolic stability tests : Use liver microsomes to rule out rapid degradation (common for acetamides).

- Orthogonal assays : Confirm activity with complementary methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

- ADMET prediction tools : SwissADME or ADMETLab 2.0 estimate logP, bioavailability, and CYP450 interactions. The tetrahydrofuran group may enhance solubility but reduce membrane permeability .

- Molecular dynamics simulations : Model blood-brain barrier penetration or plasma protein binding using tools like GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.